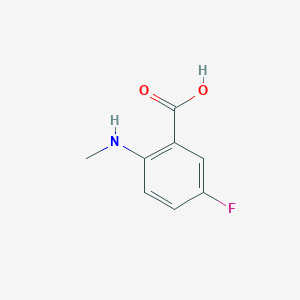

5-Fluoro-2-(methylamino)benzoic acid

Übersicht

Beschreibung

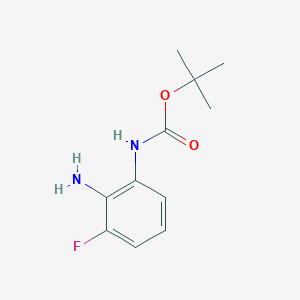

5-Fluoro-2-(methylamino)benzoic acid is a chemical compound with the molecular formula C8H8FNO2 . It has a molecular weight of 169.16 . It is also known by other names such as 5-Fluoro-o-toluic acid and Benzoic acid, 5-fluoro-2-methyl- .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(methylamino)benzoic acid consists of a benzene ring substituted with a fluoro group at the 5th position and a methylamino group at the 2nd position . The carboxylic acid group is attached to the benzene ring .Physical And Chemical Properties Analysis

5-Fluoro-2-(methylamino)benzoic acid is a powder at room temperature . It has a melting point of 139-142 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacology

Repaglinide Derivatives : A study explored the structure-activity relationships of hypoglycemic benzoic acid derivatives, focusing on modifications to the meglitinide structure, leading to compounds like repaglinide. These derivatives showed significant activity in type 2 diabetic patients (Grell et al., 1998).

Synthesis of Fluoronaphthoic Acids : Research on the synthesis of mono- and difluoronaphthoic acids highlights their relevance in biologically active compounds. The study includes the synthesis of 5-fluoro derivatives, showcasing the importance of fluorinated compounds in medicinal chemistry (Tagat et al., 2002).

Anticancer Drug Resistance : A study on the multidrug resistance protein 5 (ABCC5) demonstrated its role in conferring resistance to 5-fluorouracil, a common anticancer drug. This study provides insight into the mechanisms of drug resistance and the potential role of fluorinated compounds in overcoming these challenges (Pratt et al., 2005).

Chemical Synthesis and Analysis

Directed Lithiation of Benzoic Acids : Research on the directed lithiation of benzoic acids, including those with fluorine substituents, contributes to the understanding of chemical synthesis processes and the development of novel compounds (Bennetau et al., 1995).

Fluorine Substitution in Herbicides : A study on the effect of selective fluorine substitution in herbicides, using bentranil and Classic® analogues as examples, showed significant changes in herbicidal properties, indicating the potential of fluorinated compounds in agricultural chemistry (Hamprecht et al., 2004).

Crystallographic Study of Benzoic Acid Derivatives : An investigation into the crystal structures of various benzoic acid derivatives, including fluorinated ones, provided insights into molecular geometries and intermolecular interactions, crucial for the development of new materials and drugs (Pramanik et al., 2019).

Biochemical Applications

Fluorinated Amino Acids in Brain Tumor Imaging : The synthesis of fluorine-18-labeled amino acids, including those with methylamino groups, demonstrates their potential as PET radioligands for imaging brain tumors, highlighting the diagnostic applications of fluorinated compounds (Yu et al., 2010).

Fluorescence Effects in Bioactive Compounds : Research on the fluorescence effects of bioactive compounds, including those with methylamino and fluorinated groups, underscores the importance of these compounds in biochemical studies and drug development (Matwijczuk et al., 2018).

Safety And Hazards

5-Fluoro-2-(methylamino)benzoic acid is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and specific target organ toxicity through prolonged or repeated exposure if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

Eigenschaften

IUPAC Name |

5-fluoro-2-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWSHIHKYUGHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(methylamino)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

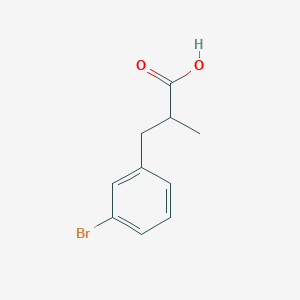

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B1527598.png)